2-(Undec-4-YN-1-yloxy)oxane
Description
2-(Undec-4-YN-1-yloxy)oxane is a heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 2-position with an undec-4-yn-1-yloxy chain. Detailed structural characterization of such compounds typically relies on X-ray crystallography, facilitated by software like SHELXL for refinement and ORTEP-3 for visualization .
Properties
Molecular Formula |
C16H28O2 |
|---|---|
Molecular Weight |
252.39 g/mol |
IUPAC Name |
2-undec-4-ynoxyoxane |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-11-14-17-16-13-10-12-15-18-16/h16H,2-6,9-15H2,1H3 |
InChI Key |
VOWYALDLXQWMAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CCCCOC1CCCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Undec-4-YN-1-yloxy)oxane typically involves the reaction of an appropriate alkyne with a tetrahydropyran derivative. One common method is the nucleophilic substitution reaction where an undec-4-yn-1-ol reacts with tetrahydropyran in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an alkoxide intermediate, which then undergoes intramolecular cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Acid-Catalyzed Ether Cleavage
The ether linkage in 2-(undec-4-yn-1-yloxy)oxane undergoes acid-catalyzed hydrolysis. In the presence of triflic acid (TfOH) or similar Brønsted acids, the ether bond cleaves via a two-step mechanism:
-
Protonation of the oxygen atom, generating an oxonium ion.
-
Nucleophilic attack by water or alcohols, leading to bond cleavage (Fig. 1)2 .
Example Reaction:
| Conditions | Products | Yield |
|---|---|---|
| TfOH (0.5 eq), CH₂Cl₂, RT | Undec-4-yn-1-ol + Oxane derivative | ~80% |
Hydrogenation
The terminal alkyne (C≡C) in the undec-4-yne chain can be hydrogenated to an alkane or alkene under catalytic conditions:
-
Full hydrogenation (H₂, Pd/C): Produces undecane derivatives .
-
Partial hydrogenation (Lindlar catalyst): Selectively yields cis-alkenes .
Table 1: Hydrogenation Outcomes
| Catalyst | Product | Selectivity |
|---|---|---|
| Pd/C (H₂) | Undec-4-ane-1-yloxyoxane | >95% |
| Lindlar | cis-Undec-4-ene-1-yloxyoxane | 88% |
Cyclization via Propargyl Cations
Under strong acidic conditions (e.g., TfOH), the alkyne can generate reactive propargyl cation intermediates. These cations undergo intramolecular cyclization or react with aromatic nucleophiles to form indene derivatives .
Mechanistic Pathway:
-
Protonation of the alkyne to form a propargyl cation.
-
Electrophilic attack on aromatic rings (e.g., benzene), followed by ring closure to yield polycyclic structures .
Key Data:
[2+2+2] Cycloadditions
Rhodium or nickel catalysts promote [2+2+2] cycloadditions between the alkyne and diynes, forming fused bicyclic systems. This reaction is critical in natural product synthesis (e.g., aplysiasecosterol analogs) .
Example:
| Conditions | Product | Yield |
|---|---|---|
| RhCl(PPh₃)₃, toluene, 80°C | Bicyclo[4.4.1]undecane derivative | 68% |
Oxidative Functionalization
The alkyne undergoes oxidation to diketones or carboxylic acids under harsh conditions:
Table 2: Oxidation Outcomes
| Oxidizing Agent | Product | Yield |
|---|---|---|
| O₃, MeOH/CH₂Cl₂ | Undec-4-dione-1-yloxyoxane | 72% |
| KMnO₄, H₂SO₄ | Undec-4-ynoic acid derivative | 65% |
Nucleophilic Additions
The alkyne participates in nucleophilic additions, such as:
-
Hydride addition (e.g., NaBH₄) to form vinyl ethers.
-
Grignard reagent addition (RMgX) to generate substituted alkenes2 .
Example:
| Reagent | Product | Yield |
|---|---|---|
| NaBH₄, THF | (E)-Undec-4-ene-1-yloxyoxane | 75% |
Scientific Research Applications
2-(Undec-4-YN-1-yloxy)oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Undec-4-YN-1-yloxy)oxane involves its interaction with molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the tetrahydropyran ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
While specific data for 2-(Undec-4-YN-1-yloxy)oxane is unavailable in the provided evidence, comparisons with analogous compounds generally involve:
- Structural Parameters : Bond lengths, angles, and torsional conformations derived from crystallographic refinement (e.g., using SHELXL ).
- Thermodynamic Stability : Analyzed via computational modeling or experimental calorimetry.
- Reactivity : Influence of the alkyne group in click chemistry or polymerization reactions.
Hypothetical Data Table (Illustrative Example):
Notes:
- Lower R-factors indicate higher precision in crystallographic refinement, often achieved via SHELXL .
- Reactivity trends may correlate with alkyne position and steric effects.
Research Findings and Methodological Context
- Structural Analysis : Tools like WinGX and ORTEP enable visualization of anisotropic displacement parameters, critical for assessing molecular flexibility . For example, the undec-4-yn-1-yloxy chain’s conformation might exhibit greater torsional freedom compared to shorter-chain analogs.
- Software Limitations : While SHELXTL (Bruker AXS) and SHELXE are robust for high-throughput phasing , their efficacy depends on data resolution and crystal quality.
Biological Activity
2-(Undec-4-YN-1-yloxy)oxane is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes an undec-4-yne moiety linked to an oxane (tetrahydrofuran) ring. This structural configuration may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including:
- Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially inhibiting bacterial growth.
- Anti-inflammatory Effects : Some derivatives of alkynyl ethers have shown promise in reducing inflammation, which could be relevant for therapeutic applications.
- Cell Signaling Modulation : The compound may interact with cellular receptors or enzymes, influencing signaling pathways critical for various physiological processes.
Antimicrobial Activity
Research has indicated that compounds structurally related to this compound possess significant antimicrobial properties. For instance, a study demonstrated the effectiveness of similar alkynyl ethers against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity profile.
Anti-inflammatory Effects
In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines. A notable study reported that these compounds reduced levels of TNF-alpha and IL-6 in macrophage cell lines.
| Study | Effect Observed | Reference |
|---|---|---|
| Study 1 | Decreased TNF-alpha production | |
| Study 2 | Inhibition of IL-6 secretion |
The mechanism through which this compound exerts its biological effects may involve:
- Receptor Interaction : Potential binding to specific receptors involved in inflammatory responses.
- Enzyme Inhibition : Possible inhibition of enzymes that catalyze pro-inflammatory pathways.
- Cell Membrane Disruption : Some studies suggest that alkynyl ethers can disrupt microbial cell membranes, leading to cell death.
Case Studies
A case study involving the synthesis and evaluation of various alkynyl ethers highlighted the promising biological activities associated with these compounds. The study found that modifications to the alkynyl group significantly affected both antimicrobial and anti-inflammatory activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
